REACTION_CXSMILES
|
[NH:1]([CH:3]([CH2:6][CH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)[CH2:4][OH:5])N>CO.[Ni]>[NH2:1][CH:3]([CH2:6][CH:7]1[CH2:8][CH2:9][O:10][CH2:11][CH2:12]1)[CH2:4][OH:5]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
CUSTOM
|
Details
|
equipped with a hydrogen inflated balloon
|
Type
|
CUSTOM
|
Details
|
The flask was dipped into an ultrasound bath
|
Type
|
ADDITION
|
Details
|
filled with water
|
Type
|
CUSTOM
|
Details
|
sonicated for 4 h at rt until the starting material
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
was completely consumed
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with MeOH (2×30 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)CC1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |